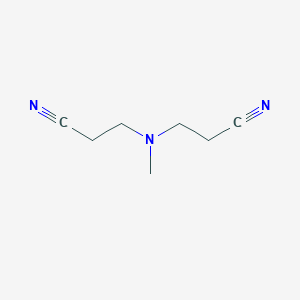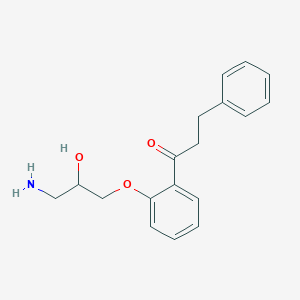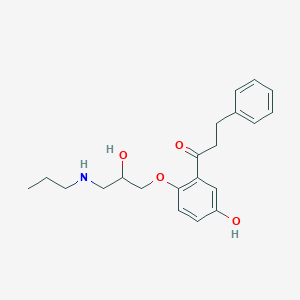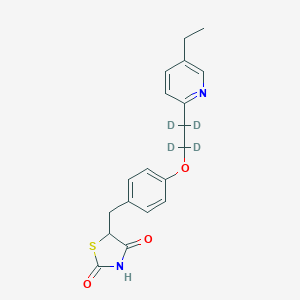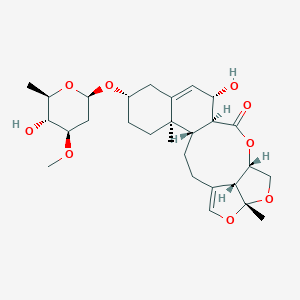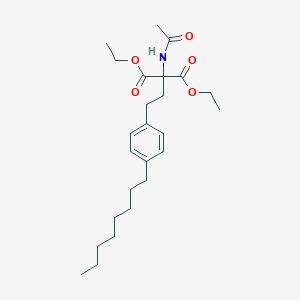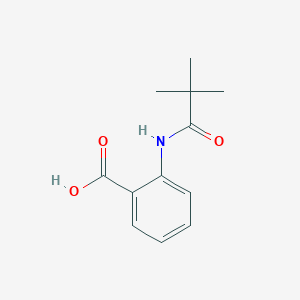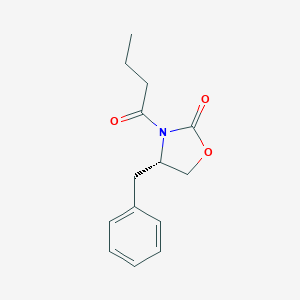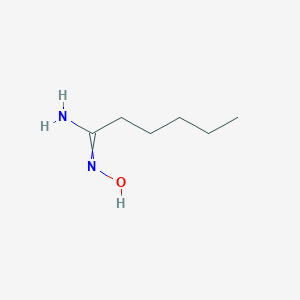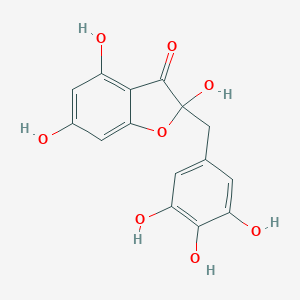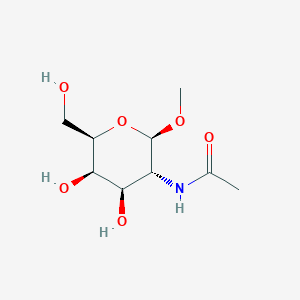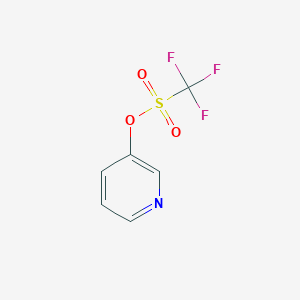
3-Pyridyl Trifluoromethanesulfonate
Vue d'ensemble
Description
Synthesis Analysis
3-Pyridyl Trifluoromethanesulfonate can be synthesized by reacting the sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride in dioxane. This process yields 2-(trifluoromethylsulfonyloxy)pyridine (TFOP), which in trifluoroacetic acid, can intermolecularly dehydrate from benzoic acid and aromatic hydrocarbons to give corresponding benzophenones in high yield (Keumi et al., 1988).
Molecular Structure Analysis
The molecular structure of 3-Pyridyl Trifluoromethanesulfonate is characterized by a pyridinyl group linked to a trifluoromethanesulfonate moiety. This linkage significantly impacts the compound's electronic and structural properties, enabling its role in various organic reactions. Structural, electronic, and thermodynamic properties of similar sulfonate compounds have been studied using ab initio density functional theory (DFT) calculations, which can provide insights into the behavior of 3-Pyridyl Trifluoromethanesulfonate (Torres et al., 2009).
Chemical Reactions and Properties
3-Pyridyl Trifluoromethanesulfonate participates in various chemical reactions, including the ketone synthesis from carboxylic acids and aromatic hydrocarbons. It has been used as a reagent for gem-difluoroolefination of aldehydes and ketones, demonstrating its versatility in facilitating carbon-carbon bond formation (Zhao et al., 2010).
Applications De Recherche Scientifique
- 3-Pyridyl Trifluoromethanesulfonate is a chemical compound with the molecular formula C6H4F3NO3S and a molecular weight of 227.16 . It appears as an oil and is soluble in chloroform and dichloromethane .
- It’s used in the field of proteomics research , which involves the large-scale study of proteins, particularly their structures and functions.
-
Triazole-Benzenesulfonamide Hybrids
- Field: Medicinal Chemistry
- Application: Triazoles and benzenesulfonamides are pharmacological agents possessing a wide spectrum of biological activities such as anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, analgesic, etc . Hybridization of these two represents an advanced approach in the synthesis of more potent therapeutic candidates with higher potency and lesser side effects .
- Method: The specific methods of application or experimental procedures would depend on the specific research context. For instance, it might be used in the synthesis of other compounds, as a reagent in a specific type of chemical reaction, or as a tracer in certain types of biological studies .
- Results: The results or outcomes would also be highly dependent on the specific research context. In general, the use of this compound could enable researchers to carry out experiments that might not be possible with other reagents .
-
Pyrazoles as Transition Metal Chemosensors
- Field: Fluorescence Chemistry
- Application: Pyrazoles and their derivatives are used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . These chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior .
- Method: The specific methods of application or experimental procedures would depend on the specific research context. For instance, it might be used in the synthesis of other compounds, as a reagent in a specific type of chemical reaction, or as a tracer in certain types of biological studies .
- Results: The results or outcomes would also be highly dependent on the specific research context. In general, the use of this compound could enable researchers to carry out experiments that might not be possible with other reagents .
-
Pyridyl-Based Fluorophores for Sensing Applications
- Field: Fluorescence Chemistry
- Application: Pyridyl-based fluorophores are used for sensing applications, particularly for detecting metal ions in live systems .
- Method: The specific methods of application or experimental procedures would depend on the specific research context. For instance, it might be used in the synthesis of other compounds, as a reagent in a specific type of chemical reaction, or as a tracer in certain types of biological studies .
- Results: The results or outcomes would also be highly dependent on the specific research context. In general, the use of this compound could enable researchers to carry out experiments that might not be possible with other reagents .
-
Triazole-Benzenesulfonamide Hybrids
- Field: Medicinal Chemistry
- Application: Triazoles and benzenesulfonamides are pharmacological agents possessing a wide spectrum of biological activities such as anti-malarial, anti-bacterial, anti-tumor, anti-cancer, anti-convulsant, analgesic etc . Hybridization of these two represents an advanced approach in the synthesis of more potent therapeutic candidates with higher potency and lesser side effects .
- Method: The specific methods of application or experimental procedures would depend on the specific research context. For instance, it might be used in the synthesis of other compounds, as a reagent in a specific type of chemical reaction, or as a tracer in certain types of biological studies .
- Results: The results or outcomes would also be highly dependent on the specific research context. In general, the use of this compound could enable researchers to carry out experiments that might not be possible with other reagents .
-
Pyrazoles as Transition Metal Chemosensors
- Field: Fluorescence Chemistry
- Application: Pyrazoles and their derivatives are used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . These chemosensors are known for their remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior .
- Method: The specific methods of application or experimental procedures would depend on the specific research context. For instance, it might be used in the synthesis of other compounds, as a reagent in a specific type of chemical reaction, or as a tracer in certain types of biological studies .
- Results: The results or outcomes would also be highly dependent on the specific research context. In general, the use of this compound could enable researchers to carry out experiments that might not be possible with other reagents .
-
Pyridyl-Based Fluorophores for Sensing Applications
- Field: Fluorescence Chemistry
- Application: Pyridyl-based fluorophores are used for sensing applications, particularly for detecting metal ions in live systems .
- Method: The specific methods of application or experimental procedures would depend on the specific research context. For instance, it might be used in the synthesis of other compounds, as a reagent in a specific type of chemical reaction, or as a tracer in certain types of biological studies .
- Results: The results or outcomes would also be highly dependent on the specific research context. In general, the use of this compound could enable researchers to carry out experiments that might not be possible with other reagents .
Safety And Hazards
3-Pyridyl Trifluoromethanesulfonate can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
Orientations Futures
While specific future directions for 3-Pyridyl Trifluoromethanesulfonate are not detailed in the available resources, related compounds have been used in the synthesis of functionalized [1,2,4]triazolo[1,5-a]pyridine derivatives, which could be applied to the synthesis of leishmania CRK3 inhibitors .
Propriétés
IUPAC Name |
pyridin-3-yl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-2-1-3-10-4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNDSLLIAOLRJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452636 | |
| Record name | 3-Pyridyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridyl Trifluoromethanesulfonate | |
CAS RN |
107658-27-5 | |
| Record name | 3-Pyridyl Trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridyl Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)
